Superior CaV1.2 Channel Blockade Potency of 5,6,7,4'-Tetramethoxyflavone vs. Nobiletin, Tangeretin, and Sinensetin
5,6,7,4'-Tetramethoxyflavone (scutellarein tetramethyl ether) exhibits the highest CaV1.2 channel blocking potency among four citrus-derived PMFs evaluated under identical conditions. In whole-cell patch-clamp recordings measuring IBa1.2 inhibition, TMF demonstrated a pIC50 of 4.48 ± 0.13 (IC50 ≈ 33 μM), whereas sinensetin and nobiletin achieved only approximately 50% current reduction at the maximum tested concentration of 100 μM, precluding IC50 calculation [1]. This indicates that TMF is at least 3-fold more potent than sinensetin and nobiletin under these assay conditions. Molecular docking analysis further rationalized this superiority: the monomethoxylate phenyl pendant of TMF (and tangeretin) enables π-π stacking interactions with Trp1447 and Tyr1489 residues at the fenestration site between S5III and S6IV, whereas the additional methoxy groups present in nobiletin and sinensetin sterically hinder optimal binding at this critical interface [2].
| Evidence Dimension | CaV1.2 channel blockade (IBa1.2 inhibition) |
|---|---|
| Target Compound Data | pIC50 = 4.48 ± 0.13; IC50 ≈ 33 μM |
| Comparator Or Baseline | Sinensetin: ≈50% inhibition at 100 μM; Nobiletin: ≈50% inhibition at 100 μM; Tangeretin: estimated pIC50 = 4.18 (IC50 ≈ 66 μM) |
| Quantified Difference | TMF is ~2-fold more potent than tangeretin; TMF is >3-fold more potent than sinensetin and nobiletin (exact IC50 not calculable for latter) |
| Conditions | Whole-cell patch-clamp; A7r5 rat aortic smooth muscle cells; IBa1.2 evoked at 10 mV from Vh = −50 mV; n = 5 independent experiments |
Why This Matters
For vascular pharmacology studies requiring CaV1.2 channel antagonism, TMF provides the highest potency within this PMF panel, enabling lower working concentrations and potentially reduced off-target effects compared to nobiletin or sinensetin.
- [1] Carullo G, et al. Bioguided Identification of Polymethoxyflavones as Novel Vascular CaV1.2 Channel Blockers from Citrus Peel. Molecules. 2024;29(23):5693. View Source
- [2] Carullo G, et al. Bioguided Identification of Polymethoxyflavones as Novel Vascular CaV1.2 Channel Blockers from Citrus Peel. Molecules. 2024;29(23):5693. View Source
